1-(4-Amino-3,5-difluorophenyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3,5-difluorophenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,5-difluorophenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3,5-difluorobenzene and pyridin-2-one.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,5-difluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation may yield halogen-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-difluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)pyridin-2(1H)-one: Similar structure with chlorine substituents.
1-(4-Amino-3,5-dimethylphenyl)pyridin-2(1H)-one: Similar structure with methyl substituents.
Uniqueness
1-(4-Amino-3,5-difluorophenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
865452-27-3 |
---|---|
Molecular Formula |
C11H8F2N2O |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
1-(4-amino-3,5-difluorophenyl)pyridin-2-one |
InChI |
InChI=1S/C11H8F2N2O/c12-8-5-7(6-9(13)11(8)14)15-4-2-1-3-10(15)16/h1-6H,14H2 |
InChI Key |
MMMCRHNHAIUFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC(=C(C(=C2)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.